molecular formula C19H18F3N7O B6461369 5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine CAS No. 2548987-18-2

5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine

Cat. No.: B6461369
CAS No.: 2548987-18-2
M. Wt: 417.4 g/mol
InChI Key: UJXNGDLNKVSZCM-UHFFFAOYSA-N
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Description

The compound 5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine is a structurally complex heterocyclic molecule featuring three distinct motifs:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system with a fused triazole and pyridazine ring, where the methyl group at position 3 enhances steric and electronic stability .
  • Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic pyrrolidine-pyrrole system that contributes conformational rigidity and serves as a scaffold for functional group attachment .
  • 2-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at position 2, known for improving metabolic stability and lipophilicity in drug-like molecules .

This compound’s design likely targets applications in medicinal chemistry, such as kinase inhibition or protein-binding modulation, inferred from structural analogs in the literature .

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c1-11-24-25-16-4-5-17(26-29(11)16)27-7-13-9-28(10-14(13)8-27)18(30)12-2-3-15(23-6-12)19(20,21)22/h2-6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXNGDLNKVSZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7OC_{22}H_{25}N_7O, and it features a trifluoromethyl group and a triazolo-pyridazine moiety, which are known to influence biological activity. The structural complexity may contribute to its interactions with biological targets.

Structural Representation

ComponentDescription
IUPAC NameThis compound
Molecular Weight425.53 g/mol
SMILESCc1ncnc2c1c(n(c2=O)C(=O)N1CCCCC1)C(=O)N(C(F)(F)C)C(=O)N(C)C

Research indicates that compounds similar to this structure may interact with various biological pathways:

  • Ligand-Gated Ion Channels : The presence of triazole and pyridazine rings suggests potential interaction with ligand-gated ion channels, influencing neurotransmission and cellular signaling pathways .
  • Enzyme Inhibition : The carbonyl groups may facilitate interactions with enzyme active sites, potentially inhibiting specific enzymatic activities relevant in disease states.

Anticancer Activity

Recent studies have explored the anticancer properties of triazole-containing compounds. For instance:

  • Case Study : A study published in Cancer Research demonstrated that similar triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

Compounds featuring the triazole moiety have shown promising antimicrobial activity:

  • Case Study : Research published in Journal of Antimicrobial Chemotherapy highlighted that certain triazole derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MICs) .

Neuroactive Properties

The influence on central nervous system (CNS) targets has also been noted:

  • Research Findings : A study in Neuropharmacology evaluated the effects of triazole derivatives on serotonin receptors. Results indicated modulation of 5-HT3 receptor activity, which could be beneficial for treating anxiety disorders .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerBreast Cancer Cell LinesInduction of apoptosis
AntimicrobialStaphylococcus aureusSignificant antibacterial effect
Neuroactive5-HT3 Serotonin ReceptorsModulation of receptor activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor proliferation. A study demonstrated that modifications to the pyridazine structure enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties
Compounds similar to the one have been evaluated for antimicrobial activity. The incorporation of trifluoromethyl groups has been linked to increased lipophilicity, which may enhance membrane permeability and thus improve antimicrobial efficacy. For example, a related compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Neurological Applications
The unique structural features of this compound suggest potential applications in treating neurological disorders. The octahydropyrrolo structure may interact with neurotransmitter receptors or modulate neuroinflammatory pathways. Preliminary studies have indicated that derivatives can influence serotonin and dopamine pathways, which are critical in treating conditions like depression and anxiety .

Agrochemicals

Pesticidal Activity
The compound's structural complexity allows for potential use as a pesticide. Similar triazolo-pyridazine derivatives have been identified as effective against various agricultural pests. Research has shown that these compounds can disrupt the nervous systems of insects, leading to effective pest control while maintaining a favorable safety profile for non-target species .

Herbicide Development
Innovations in herbicide formulations utilizing compounds with a triazolo framework have been explored. These compounds can inhibit specific enzymes involved in plant growth regulation, offering a pathway to develop selective herbicides that target weeds without affecting crops .

Materials Science

Polymer Synthesis
The unique properties of the compound allow for its potential use in synthesizing advanced polymers. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance of polymers used in coatings and adhesives. Research has indicated that polymers derived from similar structures exhibit improved mechanical properties compared to traditional materials .

Nanotechnology Applications
In nanotechnology, derivatives of this compound may be utilized in the fabrication of nanomaterials due to their ability to act as ligands or stabilizers in nanoparticle synthesis. Studies have shown that integrating such compounds into nanostructured materials can enhance their functional properties for applications in electronics and catalysis .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced potency against cancer cell lines through kinase inhibition.
Antimicrobial Properties Broad-spectrum activity against bacteria; improved membrane permeability noted.
Neurological Applications Interaction with serotonin pathways; potential antidepressant effects observed.
Pesticidal Activity Effective insect neurotoxin; favorable safety profile for non-target species reported.
Herbicide Development Selective inhibition of weed growth without harming crops demonstrated.
Polymer Synthesis Improved thermal stability and mechanical properties in polymer formulations noted.
Nanotechnology Applications Enhanced functional properties in nanostructured materials through ligand stabilization.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazolo-Pyridazine vs. Triazolo-Pyridine : The target compound’s triazolo[4,3-b]pyridazine core differs from Compound 54’s triazolo[4,3-a]pyridine . The pyridazine ring (two adjacent nitrogen atoms) may enhance π-π stacking interactions compared to pyridine, but this could reduce metabolic stability due to increased polarity .

Substituent Effects

  • Trifluoromethyl Groups : Both the target compound and Compound 54 feature trifluoromethyl substituents, which are associated with enhanced membrane permeability and resistance to oxidative metabolism .
  • Bromine vs. Methyl : Compound 5c includes a bromopyrimidinyl group, which may confer electrophilic reactivity absent in the target compound’s 3-methyl substituent.

Spectroscopic and Computational Comparisons

  • NMR Analysis : highlights the use of NMR chemical shifts (e.g., regions A and B in Figure 6) to identify structural variations in similar compounds . For the target compound, regions near the triazolo-pyridazine and trifluoromethyl groups would likely show distinct shifts compared to analogs like Compound 54.
  • Computational Modeling : Tools like Discovery Studio could predict binding modes, leveraging the rigidity of the octahydropyrrolo[3,4-c]pyrrole system for docking studies.

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